molecular formula C14H15BrN2O6 B11468205 5-[(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide

5-[(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No.: B11468205
M. Wt: 387.18 g/mol
InChI Key: XJKIYQWLXKKRHS-UHFFFAOYSA-N
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Description

5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzodioxole moiety, a bromine substituent, and an oxazole ring

Preparation Methods

The synthesis of 5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the benzodioxole ring, bromination, and the construction of the oxazole ring. One common synthetic route involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through a cyclization reaction involving catechol and formaldehyde.

    Bromination: The benzodioxole intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS).

    Oxazole Ring Formation: The brominated benzodioxole is then subjected to a cyclization reaction with appropriate reagents to form the oxazole ring.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the benzodioxole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit enzymes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may modulate oxidative stress pathways, contributing to its biological effects.

Comparison with Similar Compounds

5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of 5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE lies in its combination of the benzodioxole and oxazole rings, along with the bromine substituent, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H15BrN2O6

Molecular Weight

387.18 g/mol

IUPAC Name

5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C14H15BrN2O6/c1-19-10-7(3-6-4-8(14(16)18)17-23-6)9(15)11(20-2)13-12(10)21-5-22-13/h6H,3-5H2,1-2H3,(H2,16,18)

InChI Key

XJKIYQWLXKKRHS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1OCO2)OC)Br)CC3CC(=NO3)C(=O)N

Origin of Product

United States

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